2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione
CAS No.: 6299-75-8
Cat. No.: VC17324159
Molecular Formula: C10H9N3S2
Molecular Weight: 235.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6299-75-8 |
|---|---|
| Molecular Formula | C10H9N3S2 |
| Molecular Weight | 235.3 g/mol |
| IUPAC Name | 2-amino-5-phenyl-4-sulfanyl-1H-pyrimidine-6-thione |
| Standard InChI | InChI=1S/C10H9N3S2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,15) |
| Standard InChI Key | NXMBGQAPXCODBE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(NC2=S)N)S |
Introduction
Structural Elucidation and Nomenclature
Molecular Architecture
2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione (CAS No. 6299-75-8) features a pyrimidine ring substituted at positions 2, 4, 5, and 6 (Figure 1). Key structural attributes include:
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Amino group (-NH₂) at position 2, enhancing nucleophilic reactivity.
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Mercapto group (-SH) at position 6, contributing to thiol-disulfide exchange capabilities.
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Phenyl group (-C₆H₅) at position 5, introducing aromatic hydrophobicity.
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Thione group (=S) at position 4, enabling tautomerization between thiol and thione forms.
Molecular Formula: C₁₀H₉N₃S₂
Molecular Weight: 235.3 g/mol.
Table 1: Key Identifiers of 2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione
| Property | Value | Source |
|---|---|---|
| CAS No. | 6299-75-8 | |
| IUPAC Name | 2-amino-5-phenyl-4-sulfanyl-1H-pyrimidine-6-thione | |
| SMILES | C1=CC=C(C=C1)C2=C(NC(=S)N=C2S)N | |
| InChI Key | OFKAVNQBCRJBJE-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Strategies
While direct synthesis protocols for this compound are sparsely documented, analogous pyrimidine derivatives are typically synthesized via:
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Multi-component Condensation: Reacting aldehydes, nitriles, and thiourea/urea under acidic or basic conditions .
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Cyclization of Thiourea Derivatives: Intramolecular cyclization of allyl thioureas or isothiuronium salts .
For example, the synthesis of 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine—a structural analog—involves a one-step condensation of aromatic aldehydes, malononitrile, and thiourea using phosphorus pentoxide (P₂O₅) in ethanol . Adapting this method could theoretically yield the target compound by substituting malononitrile with phenylacetonitrile.
Physicochemical Properties
Stability and Reactivity
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Tautomerization: The thione group at position 4 allows tautomerization to a thiol form, influencing redox behavior and metal coordination.
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Acid-Base Behavior: The mercapto group (pKa ~8–10) and amino group (pKa ~4–5) confer pH-dependent solubility and reactivity .
Table 2: Comparative Analysis of Related Pyrimidine Derivatives
Biological and Chemical Applications
Material Science Applications
The phenyl and thione groups enable:
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Coordination Chemistry: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) for catalyst design.
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Polymer Modification: Thiol-ene click reactions for functionalizing polymer backbones .
Future Research Directions
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Synthetic Optimization: Develop one-pot methods using eco-friendly catalysts (e.g., P₂O₅) .
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Biological Screening: Evaluate anticancer and antiviral activity given the compound’s resemblance to purine analogs.
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Computational Studies: Model tautomerization dynamics and binding affinities using DFT calculations.
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